molecular formula C8H5NO2S B14452130 2H-1,4-Benzothiazine-2,3(4H)-dione CAS No. 73042-64-5

2H-1,4-Benzothiazine-2,3(4H)-dione

Cat. No.: B14452130
CAS No.: 73042-64-5
M. Wt: 179.20 g/mol
InChI Key: OWHIWJIGDREGQH-UHFFFAOYSA-N
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Description

2H-1,4-Benzothiazine-2,3(4H)-dione is a heterocyclic compound that belongs to the benzothiazine family This compound is characterized by a benzene ring fused to a thiazine ring, which contains both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Benzothiazine-2,3(4H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of o-aminothiophenol with maleic anhydride, followed by cyclization to form the benzothiazine ring. The reaction conditions often require the use of solvents such as ethanol or acetic acid and may involve heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2H-1,4-Benzothiazine-2,3(4H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the thiazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazine ring.

Scientific Research Applications

2H-1,4-Benzothiazine-2,3(4H)-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2H-1,4-Benzothiazine-2,3(4H)-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membranes.

Comparison with Similar Compounds

2H-1,4-Benzothiazine-2,3(4H)-dione can be compared with other similar compounds, such as:

    2H-1,4-Benzothiazine: Lacks the dione functionality, leading to different chemical properties and reactivity.

    2H-1,4-Benzoxazine: Contains an oxygen atom instead of sulfur, resulting in different biological activities and applications.

    2H-1,4-Benzothiazole: A related compound with a different ring structure, leading to distinct chemical and biological properties.

Properties

CAS No.

73042-64-5

Molecular Formula

C8H5NO2S

Molecular Weight

179.20 g/mol

IUPAC Name

4H-1,4-benzothiazine-2,3-dione

InChI

InChI=1S/C8H5NO2S/c10-7-8(11)12-6-4-2-1-3-5(6)9-7/h1-4H,(H,9,10)

InChI Key

OWHIWJIGDREGQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=O)S2

Origin of Product

United States

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